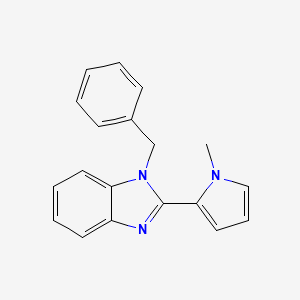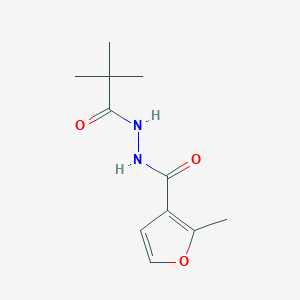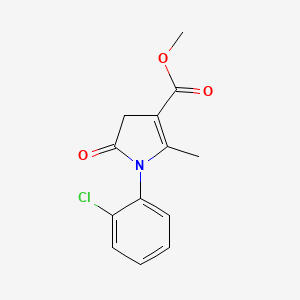![molecular formula C14H10ClF3N2O2 B5870973 N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, commonly known as diuron, is a herbicide that has been extensively used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most widely used herbicides in the world. Diuron is a white crystalline solid that is soluble in water and has a melting point of 158-160°C.
作用机制
Diuron works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the chloroplasts, which leads to a decrease in ATP production. This ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme photosystem II, which is responsible for the production of oxygen during photosynthesis. This leads to a decrease in the amount of oxygen produced by the plant. Diuron also affects the plant's metabolism by inhibiting the activity of certain enzymes involved in the synthesis of amino acids and nucleotides.
实验室实验的优点和局限性
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. It is relatively inexpensive and easy to obtain. However, one limitation of diuron is that it is not effective against all types of weeds. It is also known to have a long residual effect in the soil, which can lead to the accumulation of the compound in the environment.
未来方向
There are several future directions for the study of diuron. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the potential health effects of diuron on humans and animals. There is also a need for more research on the effects of diuron on non-target organisms, such as beneficial insects and soil microorganisms.
Conclusion:
In conclusion, diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the photosynthesis process in plants and has a number of biochemical and physiological effects. While it is widely used in laboratory experiments, it has limitations and potential environmental impacts. Further research is needed to develop new herbicides and to better understand the potential health and environmental effects of diuron.
合成方法
Diuron can be synthesized by reacting 2-chloroaniline and 4-trifluoromethoxyaniline with phosgene. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified by recrystallization to obtain pure diuron.
科学研究应用
Diuron has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds in various crops such as cotton, sugarcane, and citrus fruits. In addition to its use as a herbicide, diuron has also been studied for its potential antitumor and antifungal properties. It has been found to inhibit the growth of certain cancer cells and fungi.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-11-3-1-2-4-12(11)20-13(21)19-9-5-7-10(8-6-9)22-14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVFZYNARZAJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

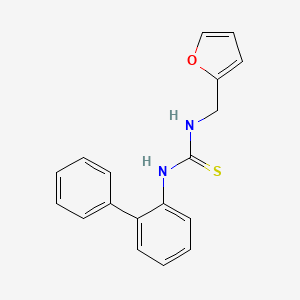
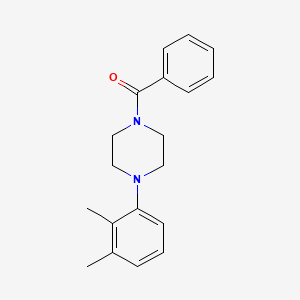
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)

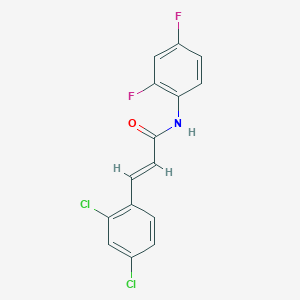
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

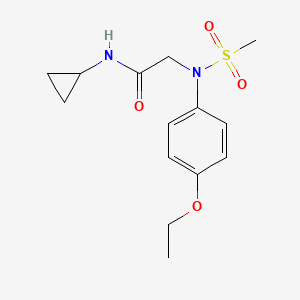
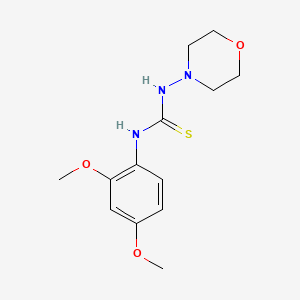
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
